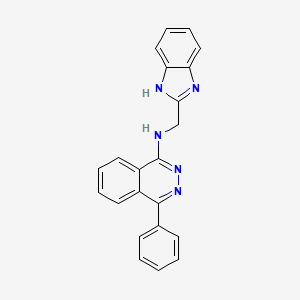
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine, also known as BPI-7711, is a novel small molecule inhibitor that has shown promising results in scientific research applications. It belongs to the class of phthalazinamine compounds and has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine exerts its effects by inhibiting the activity of a protein kinase enzyme called Polo-like kinase 1 (PLK1). PLK1 plays a critical role in cell division and is overexpressed in many types of cancer. Inhibition of PLK1 by this compound leads to cell cycle arrest and apoptosis, which ultimately results in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of PLK1 in vitro and in vivo, which leads to the inhibition of cancer cell growth. In addition, it has also been found to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine is its specificity for PLK1, which makes it a potential candidate for the treatment of cancer and autoimmune disorders. However, one of the limitations of this compound is its low solubility, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine. One potential direction is the development of more potent and selective inhibitors of PLK1. Another direction is the investigation of the potential therapeutic applications of this compound in other diseases, such as viral infections and neurological disorders. In addition, further studies are needed to investigate the pharmacokinetics and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine involves a multi-step process that includes the reaction of 2-aminobenzimidazole with 2-bromo-1-phenylphthalazine in the presence of a palladium catalyst. The resulting intermediate is then subjected to further reactions to obtain the final product.
Applications De Recherche Scientifique
N-(1H-benzimidazol-2-ylmethyl)-4-phenyl-1-phthalazinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has also been shown to suppress the activity of immune cells, which makes it a potential candidate for the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5/c1-2-8-15(9-3-1)21-16-10-4-5-11-17(16)22(27-26-21)23-14-20-24-18-12-6-7-13-19(18)25-20/h1-13H,14H2,(H,23,27)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHCEFUPKWRXHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NCC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5159728.png)
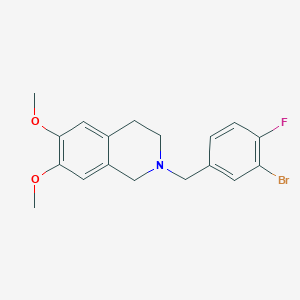
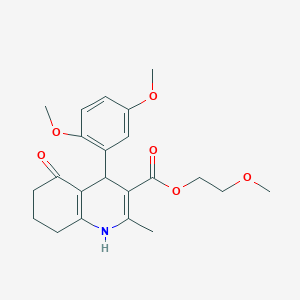
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)
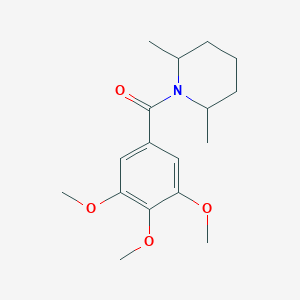

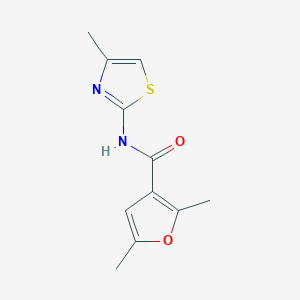
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)